molecular formula C17H20N2O5S2 B3581079 N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1-PHENYLMETHANESULFONAMIDE

N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1-PHENYLMETHANESULFONAMIDE

Cat. No.: B3581079
M. Wt: 396.5 g/mol
InChI Key: KBZTZHLUJXRDDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1-PHENYLMETHANESULFONAMIDE is a complex organic compound with a molecular formula of C14H18N2O6S. This compound is known for its unique chemical structure, which includes a morpholine ring and sulfonamide groups. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1-PHENYLMETHANESULFONAMIDE typically involves multiple steps. One common method includes the reaction of 4-phenylmorpholine with sulfonyl chloride derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and pH to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1-PHENYLMETHANESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1-PHENYLMETHANESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1-PHENYLMETHANESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with the active site of enzymes, leading to inhibition of their activity. This compound can also interact with cellular pathways, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(Morpholine-4-sulfonyl)-phenyl]-succinamic acid
  • 4-Phenylmorpholine

Uniqueness

N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1-PHENYLMETHANESULFONAMIDE is unique due to its dual sulfonamide groups and the presence of a morpholine ring. This structure imparts specific chemical properties, such as high stability and reactivity, making it valuable in various research applications.

Properties

IUPAC Name

N-(4-morpholin-4-ylsulfonylphenyl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S2/c20-25(21,14-15-4-2-1-3-5-15)18-16-6-8-17(9-7-16)26(22,23)19-10-12-24-13-11-19/h1-9,18H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZTZHLUJXRDDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1-PHENYLMETHANESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1-PHENYLMETHANESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1-PHENYLMETHANESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1-PHENYLMETHANESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1-PHENYLMETHANESULFONAMIDE
Reactant of Route 6
N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1-PHENYLMETHANESULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.